Welcome to the BenchChem Online Store!
molecular formula C5H3F3N2O B2897972 5-(Trifluoromethyl)pyrazin-2-OL CAS No. 134510-03-5

5-(Trifluoromethyl)pyrazin-2-OL

Cat. No. B2897972
M. Wt: 164.087
InChI Key: FZBNWYMJWPBFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071606B2

Procedure details

Concentrated sulfuric acid (2.38 mL) was stirred in an ice bath. Sodium nitrite (199 mg) was added in one portion, and the mixture was stirred for 5 minutes and allowed to warm to room temperature over 5 minutes. It was then heated to 40° C. for 10 minutes and then cooled 0° C. A solution of 5-(trifluoromethyl)-pyrazin-2-amine (313 mg) in 3.4 mL concentrated sulfuric acid was added drop-wise over 5 minutes. The reaction was allowed to stir in the ice bath for 10 minutes, then at room temperature for 10 minutes, then at 40° C. for 20 minutes. The reaction was then pipetted into stirring ice water. The aqueous layer was extracted twice with ethyl acetate, which was then washed with water and brine and dried over MgSO4. Purification by flash column chromatography (40 g, 0-100% ethyl acetate in heptanes) gave 0.239 g of Intermediate (1 h) as a white solid. MS 163.1 (M−1, APCI-).
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.38 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].[F:5][C:6]([F:15])([F:14])[C:7]1[N:8]=[CH:9][C:10](N)=[N:11][CH:12]=1>S(=O)(=O)(O)O>[F:5][C:6]([F:15])([F:14])[C:7]1[N:8]=[CH:9][C:10](=[O:2])[NH:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
199 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
313 mg
Type
reactant
Smiles
FC(C=1N=CC(=NC1)N)(F)F
Name
Quantity
3.4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.38 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then heated to 40° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled 0° C
WAIT
Type
WAIT
Details
at room temperature for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
at 40° C. for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate, which
WASH
Type
WASH
Details
was then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (40 g, 0-100% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C=1N=CC(NC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.239 g
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.